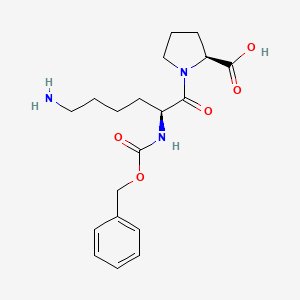

N-Benzyloxycarbonyl-L-lysinyl-L-proline

Description

Significance of Dipeptides in Advanced Peptide Chemistry

Dipeptides, consisting of two amino acids linked by a single peptide bond, represent the most basic units of peptides and proteins. numberanalytics.comnumberanalytics.com Their study is foundational to understanding the chemical and physical properties of the peptide bond itself, which is crucial for the primary structure of proteins. numberanalytics.com The formation of a dipeptide through a condensation reaction, where the carboxyl group of one amino acid joins with the amino group of another, is a fundamental concept in biochemistry. numberanalytics.comnumberanalytics.com

In academic and industrial research, dipeptides serve as more than just simple building blocks. They are instrumental in:

Studying Protein Structure and Function: By analyzing the conformation and properties of dipeptides, researchers can gain insights into how amino acid sequences influence the folding and stability of larger proteins. numberanalytics.com

Investigating Enzyme Mechanisms: Many enzymes, particularly peptidases, have dipeptides as their substrates. Studying these interactions helps to elucidate the catalytic mechanisms of these enzymes.

Developing Peptide-Based Therapeutics: Some dipeptides exhibit biological activity and are explored as potential therapeutic agents, such as enzyme inhibitors. numberanalytics.com For instance, certain dipeptides are designed to inhibit proteases and kinases. numberanalytics.com

Furthermore, the physical properties of dipeptides, such as their solubility and stability, can differ significantly from their constituent amino acids. wikipedia.org For example, the dipeptide Ala-Gln is substantially more water-soluble than glutamine alone. wikipedia.org This characteristic is particularly relevant in the development of drug formulations and in various biotechnological applications.

Overview of the N-Benzyloxycarbonyl (Cbz/Z) Protecting Group in Strategic Peptide Synthesis

In the synthesis of peptides, it is essential to control the sequence in which amino acids are linked together. This is achieved through the use of protecting groups, which temporarily block reactive functional groups on the amino acids to prevent unwanted side reactions. creative-peptides.combiosynth.com The N-Benzyloxycarbonyl group, commonly abbreviated as Cbz or Z, is a well-established and widely used protecting group for the α-amino group of amino acids. creative-peptides.compeptide.combachem.com

The Cbz group offers several advantages in peptide synthesis:

Stability: It is stable under the conditions required for peptide bond formation. creative-peptides.com

Prevention of Racemization: Its use helps to prevent the loss of stereochemical integrity at the chiral center of the amino acid during the activation step. creative-peptides.com

Controlled Removal: The Cbz group can be selectively removed under specific conditions, most commonly through catalytic hydrogenation (e.g., using H₂/Pd) or by treatment with strong acids like hydrogen bromide in acetic acid (HBr/AcOH). creative-peptides.combachem.com

The strategic use of the Cbz group is a cornerstone of both solution-phase and, to a lesser extent, solid-phase peptide synthesis. peptide.com By protecting the N-terminus of an amino acid, chemists can ensure that the carboxyl group of that amino acid selectively reacts with the unprotected amino group of the next amino acid in the desired sequence. nbinno.com This level of control is paramount for the successful synthesis of peptides with a defined primary structure.

Contextualizing the Unique Roles of L-Lysine and L-Proline Residues in Peptidic Structures

The specific amino acid composition of a peptide dictates its three-dimensional structure and, consequently, its biological function. The presence of L-lysine and L-proline in a peptide chain introduces distinct structural and functional characteristics.

L-Lysine (Lys/K) is an essential amino acid characterized by a side chain containing a primary amino group (the ε-amino group). creative-proteomics.com This side chain confers several important properties:

Basicity and Positive Charge: At physiological pH, the ε-amino group is protonated, giving lysine (B10760008) a positive charge. nih.gov This allows it to participate in electrostatic interactions, such as salt bridges, which are crucial for protein stability and interactions with negatively charged molecules like DNA and RNA. nih.govwikipedia.org

Reactivity: The ε-amino group is nucleophilic and can be a site for various post-translational modifications, including acetylation and ubiquitination, which play roles in regulating gene expression and protein function. nih.govwikipedia.org

L-Proline (Pro/P) is unique among the 20 proteinogenic amino acids because its side chain is a cyclic structure that bonds back to the backbone amide nitrogen, forming a secondary amine. This cyclic nature imposes significant conformational constraints on the peptide backbone:

Structural Rigidity: The ring structure of proline restricts the rotation around the N-Cα bond, limiting the conformational flexibility of the peptide chain in its vicinity. wikipedia.org

Induction of Turns: Proline is often referred to as a "helix breaker" because its structure disrupts the regular hydrogen-bonding pattern of α-helices and β-sheets. wikipedia.orgsigmaaldrich.com Consequently, it is frequently found in the turns and loops of proteins, playing a critical role in protein folding and stability. wikipedia.org

Cis-Trans Isomerization: The peptide bond preceding a proline residue has a relatively low energy barrier to cis-trans isomerization, which can be a rate-limiting step in protein folding. sigmaaldrich.com

Research Avenues and Scope of Scholarly Investigation for N-Benzyloxycarbonyl-L-lysinyl-L-proline

The compound N-Benzyloxycarbonyl-L-lysinyl-L-proline serves as a valuable intermediate and research tool in several areas of chemical and biological science.

Key Research Applications:

Synthetic Peptide Chemistry: The primary application of this compound is as a protected dipeptide building block in the synthesis of larger, more complex peptides. The Cbz group on the lysine N-terminus allows for the further extension of the peptide chain from the C-terminal proline, while the lysine side chain remains available for subsequent modifications after deprotection.

Enzyme Substrate and Inhibitor Studies: Dipeptides with a C-terminal proline are substrates for a specific class of enzymes called prolidases (also known as proline dipeptidases). nih.govnih.gov Researchers can use N-Benzyloxycarbonyl-L-lysinyl-L-proline and its derivatives to study the specificity and kinetics of these enzymes. The N-terminal protecting group can also be varied to investigate how different modifications affect enzyme recognition and catalysis. In fact, the related compound N-benzyloxycarbonyl-L-proline is a known inhibitor of prolidase. nbinno.comnih.gov

Drug Discovery and Development: Proline-rich peptides are involved in a variety of biological processes, and proline analogs are used in the development of enzyme inhibitors and other therapeutic agents. frontiersin.org The synthesis of novel peptides containing the Lys-Pro sequence, facilitated by intermediates like N-Benzyloxycarbonyl-L-lysinyl-L-proline, is an active area of research for new drug candidates. For example, proline derivatives have been investigated for their potential in treating hypertension and inflammatory diseases.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5/c20-11-5-4-9-15(17(23)22-12-6-10-16(22)18(24)25)21-19(26)27-13-14-7-2-1-3-8-14/h1-3,7-8,15-16H,4-6,9-13,20H2,(H,21,26)(H,24,25)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIBOUZRPFCBFX-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649755 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-L-lysyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42001-60-5 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-L-lysyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Strategies for N Benzyloxycarbonyl L Lysinyl L Proline

Fundamental Principles of Dipeptide Bond Formation

The synthesis of N-Benzyloxycarbonyl-L-lysinyl-L-proline involves the formation of an amide (peptide) bond between the carboxyl group of a protected L-lysine derivative and the secondary amine of L-proline. The core challenge in peptide synthesis is to facilitate this specific bond formation while preventing unwanted side reactions, such as the polymerization of the amino acids. peptide.com This is achieved through a two-pronged approach: the use of protecting groups and the activation of the carboxylic acid. nih.govuniurb.it

For any peptide synthesis to succeed, the Nα-amino group of one amino acid and the C-terminal carboxyl group of the other must be temporarily blocked with protecting groups. nih.gov The carboxylic acid of the N-protected amino acid (in this case, N-benzyloxycarbonyl-L-lysine) is then "activated" by converting it into a more reactive form, such as an acyl chloride, anhydride (B1165640), or activated ester. mdpi.combachem.com This activated intermediate is then susceptible to nucleophilic attack by the free amino group of the second amino acid (L-proline), forming the desired peptide bond. uniurb.it After the coupling is complete, the protecting groups can be selectively removed to either continue peptide chain elongation or to yield the final product. nih.gov

Classical Solution-Phase Synthesis Approaches and Optimization

Solution-phase peptide synthesis (SPPS) is a traditional method where reactions are carried out in a homogeneous solution, with reactants dissolved in an appropriate organic solvent. acs.orgacs.org This approach allows for the synthesis and purification of dipeptides like N-Benzyloxycarbonyl-L-lysinyl-L-proline, often serving as a benchmark for chemical fidelity. acs.org

A key step in this process is the activation of the carboxyl group of the N-protected lysine (B10760008). mdpi.com This is typically achieved using condensing agents that convert the carboxylic acid into a reactive intermediate. mdpi.comnih.gov One method involves the use of titanium tetrachloride (TiCl₄) as a condensing agent in pyridine. mdpi.comnih.gov While effective, initial protocols required reaction times of 5–6 hours at 40 °C. mdpi.com Significant optimization has been achieved by incorporating microwave heating, which dramatically shortens reaction times while maintaining high yields and preserving the chiral integrity of the amino acids. mdpi.comnih.gov

Another common strategy in solution-phase synthesis is the use of carbodiimide (B86325) reagents, such as Dicyclohexylcarbodiimide (DCC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. bachem.comglobalresearchonline.net The process involves dissolving the N-protected amino acid, the C-protected amino acid (e.g., a proline ester), the coupling reagents, and a base in a solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). acs.orgnih.gov Purification of the final product from byproducts and unreacted starting materials is typically achieved through extraction and crystallization or column chromatography. acs.orgnih.gov

Detailed Synthesis Protocols for N-Benzyloxycarbonyl-L-lysinyl-L-proline and Related Analogues

The synthesis of N-Benzyloxycarbonyl-L-lysinyl-L-proline involves the formation of a peptide bond between N-α-benzyloxycarbonyl-L-lysine (with its ε-amino group appropriately protected) and L-proline.

Regiospecific Formation of the Lysinyl-Proline Peptide Bond

The formation of the peptide bond between lysine and proline requires the activation of the carboxylic acid of the N-protected lysine and its subsequent reaction with the secondary amine of proline. This process must be carefully controlled to ensure that the peptide bond forms specifically between the α-carboxyl group of lysine and the nitrogen of the proline ring.

Recent studies have highlighted the unique chemical properties of lysine in peptide bond formation. For instance, lysine thioacids can react efficiently with aminonitriles in neutral water to form peptides in high yields. nih.govacs.org This reactivity is in contrast to its shorter homologues, ornithine and diaminobutyric acid, which undergo rapid intramolecular cyclization (lactamization), preventing peptide formation. nih.govacs.org The longer side chain of lysine prevents this intramolecular reaction, making it a "privileged" residue for C-terminal peptide synthesis. acs.org While these specific findings relate to prebiotic peptide synthesis, they underscore the inherent chemical factors that influence peptide bond formation involving lysine.

In a laboratory setting, standard peptide coupling reagents are employed to facilitate the regiospecific formation of the lysinyl-proline bond. The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions. The use of proteases like trypsin, which specifically cleave peptide bonds on the carboxyl side of lysine and arginine, further highlights the importance of the specific chemical environment of the peptide bond involving lysine. khanacademy.org

Stereochemical Control and Epimerization Minimization in Dipeptide Synthesis

Maintaining the stereochemical integrity of the chiral centers in both lysine and proline is paramount during dipeptide synthesis. Epimerization, the change in configuration at a stereocenter, is a significant side reaction that can occur during peptide synthesis, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired product. mdpi.com

The risk of epimerization is influenced by several factors, including the type of amino acid, the coupling method, and the reaction conditions. Proline, as a secondary amino acid, can influence the conformation of the peptide backbone and potentially affect the rate of epimerization of the preceding amino acid. nih.gov The formation of the peptide bond involving the secondary amine of proline is known to be slower than with primary amino acids. nih.gov

To minimize epimerization, several strategies can be employed. The choice of coupling reagents is critical; reagents known to have a lower propensity for causing racemization are preferred. Additionally, careful control of reaction temperature and the use of non-polar solvents can help to suppress this side reaction. mdpi.com Mechanochemical methods, such as ball milling, have also been explored for the coupling of hindered amino acids like proline, offering a solvent-free approach that can lead to high stereoselectivity. beilstein-journals.org

Advanced Purification and Isolation Methodologies for Dipeptide Synthesis Intermediates

Following the synthesis, the crude product containing N-Benzyloxycarbonyl-L-lysinyl-L-proline and various impurities must be purified. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most widely used technique for peptide purification. americanpeptidesociety.orgbachem.com This method separates the target dipeptide from impurities based on differences in their hydrophobicity. bachem.com

The crude peptide mixture is typically dissolved in a polar solvent and loaded onto a column packed with a hydrophobic stationary phase (e.g., C18-modified silica). bachem.com A gradient of increasing organic solvent (like acetonitrile) is then used to elute the components, with more hydrophobic molecules being retained longer on the column. bachem.com

For challenging purifications, other chromatographic techniques can be employed as orthogonal methods. sb-peptide.com Size-exclusion chromatography (SEC) separates molecules based on their size and can be useful for removing aggregates or very different-sized impurities. americanpeptidesociety.org Ion-exchange chromatography (IEX) separates based on charge and can be effective for purifying charged peptides. sb-peptide.com

More advanced techniques like multicolumn countercurrent solvent gradient purification (MCSGP) offer improved efficiency, higher yields, and reduced solvent consumption compared to traditional batch chromatography. bachem.com Another innovative approach is the Peptide Easy Clean (PEC) technology, which utilizes a linker-based system for the capture and release of the target peptide, allowing for rapid, parallel purification. youtube.com

Once the fractions containing the pure dipeptide are collected, they are typically pooled and lyophilized (freeze-dried) to obtain the final product as a stable, white powder. bachem.com

Post-Synthetic Chemical Modification and Derivatization Strategies for Research Applications

Once synthesized and purified, N-Benzyloxycarbonyl-L-lysinyl-L-proline can be further modified or derivatized for various research purposes. These modifications can be used to introduce labels, alter solubility, or create analogues for structure-activity relationship studies.

The free ε-amino group of the lysine residue (after removal of its protecting group) is a common site for modification. It can be reacted with a variety of reagents to introduce fluorescent tags, biotin, or other reporter molecules. This allows for the tracking and detection of the dipeptide in biological assays.

The proline residue can also be a target for modification. A technique known as "proline editing" allows for the stereospecific modification of proline residues within a peptide. nih.govacs.orgumn.edu This can involve the introduction of various functional groups at the 4-position of the proline ring, including those that can act as spectroscopic probes or participate in bioorthogonal conjugation reactions. nih.govacs.org

Derivatization can also be used for analytical purposes. For example, reacting proline with a fluorescent reagent like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) allows for its detection and quantification by HPLC with fluorescence detection. researchgate.net Such derivatization strategies are crucial for the enantiomeric separation and analysis of proline-containing compounds. researchgate.net

These post-synthetic modifications significantly expand the utility of N-Benzyloxycarbonyl-L-lysinyl-L-proline, enabling its use in a wide range of chemical and biological research applications.

Biochemical Roles and Enzyme Interaction Studies

N-Benzyloxycarbonyl-L-lysinyl-L-proline as a Precursor or Component in Enzyme Inhibitor Design

N-Benzyloxycarbonyl-L-lysinyl-L-proline is recognized as a relevant compound in the synthesis and development of enzyme inhibitors. It has been identified as an impurity of Lisinopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. This connection underscores the structural relevance of the Lysyl-Proline motif in the design of ACE inhibitors. The benzyloxycarbonyl group serves as a common protecting group in peptide synthesis, making the entire molecule a key building block or intermediate in the creation of more complex peptidomimetic drugs targeting proteolytic enzymes.

Mechanistic Investigations of Enzyme Inhibition by Dipeptide Analogs

The study of dipeptide analogs provides critical insights into the mechanisms of enzyme inhibition. By analyzing how structurally similar molecules interact with enzymes, researchers can deduce the potential roles and mechanisms of action for compounds like N-Benzyloxycarbonyl-L-lysinyl-L-proline.

N-Benzyloxycarbonyl-L-proline (Cbz-Pro) has been extensively studied as a potent inhibitor of prolidase, a specific peptidase that cleaves dipeptides with a C-terminal proline. nih.govchemicalbook.com Prolidase deficiency is a genetic disorder affecting connective tissue, making prolidase inhibitors like Cbz-Pro valuable research tools. nih.gov

Studies have shown that Cbz-Pro acts as a competitive inhibitor of prolidase. medchemexpress.com In experiments using human fibroblasts, a 1:1 ratio of the Gly-Pro substrate to the Cbz-Pro inhibitor resulted in 90% inhibition of the enzyme. nih.gov Long-term exposure of fibroblasts to Cbz-Pro was found to cause mitochondrial depolarization and increased cell death, mimicking cellular effects observed in prolidase deficiency patients. nih.govmedchemexpress.com These findings highlight the potent inhibitory capacity of the Cbz-Pro moiety. The effectiveness of Cbz-Pro implies that dipeptide analogs incorporating this structure, such as N-Benzyloxycarbonyl-L-lysinyl-L-proline, are likely to exhibit significant interactions with prolidase and other proline-specific peptidases.

Table 1: Inhibitory Effects of N-Benzyloxycarbonyl-L-proline on Prolidase

| Compound | Target Enzyme | Organism/Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| N-Benzyloxycarbonyl-L-proline (Cbz-Pro) | Prolidase | Human Fibroblasts | 90% inhibition at a 1:1 substrate-to-inhibitor ratio. | nih.gov |

| N-Benzyloxycarbonyl-L-proline (Cbz-Pro) | Prolidase | Human Fibroblasts | Induces mitochondrial depolarization and cell death with long-term incubation. | nih.govmedchemexpress.com |

| N-Benzyloxycarbonyl-L-proline (Cbz-Pro) | Prolidase | Murine Erythrocytes | Demonstrated inhibitory effect in vivo. | nih.gov |

Prolyl endopeptidase (PEP), also known as post-proline cleaving enzyme, is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. proteopedia.orgwikipedia.org Its involvement in the metabolism of neuropeptides and peptide hormones has made it a target for drug development. wikipedia.org Various proline-containing derivatives, structurally related to N-Benzyloxycarbonyl-L-lysinyl-L-proline, have been synthesized and evaluated as potent PEP inhibitors.

These inhibitors often feature an N-benzyloxycarbonyl (Z) group and a modified proline, such as a prolinal (a proline aldehyde). For instance, Z-Pro-prolinal is a highly effective inhibitor of PEP with a Ki value of 5 nM. jst.go.jp Other potent inhibitors include Z-Gly-Pro-diazomethyl ketone, which irreversibly inactivates the enzyme at micromolar concentrations, and N-Benzyloxycarbonyl-valyl-prolinal, which acts as a transition-state aldehyde inhibitor with a Ki value of 2.4 nM. nih.govnih.gov The potent activity of these N-benzyloxycarbonyl-protected proline derivatives suggests that the core structure present in N-Benzyloxycarbonyl-L-lysinyl-L-proline is well-suited for interaction with the active site of proline-specific endopeptidases.

Table 2: Inhibition of Prolyl Endopeptidase (PEP) by Proline-Containing Derivatives

| Inhibitor | Target Enzyme | Ki or IC50 Value | Mechanism/Type | Reference |

|---|---|---|---|---|

| Z-Pro-prolinal | Prolyl Endopeptidase | Ki = 5 nM | Potent inhibitor | jst.go.jp |

| Z-Gly-Pro-diazomethyl ketone | Prolyl Endopeptidase | Inactivates at 0.3 µM | Active site-directed, irreversible | nih.gov |

| N-Benzyloxycarbonyl-valyl-prolinal | Post-proline cleaving enzyme | Ki = 2.4 nM | Transition-state aldehyde inhibitor | nih.gov |

| 1-[1-(2-indanylacetyl)-L-prolyl]prolinal | Prolyl Endopeptidase | IC50 ≈ 0.5 nM | Potent inhibitor | nih.gov |

The lysine (B10760008) residue is one of the most common amino acids and plays a crucial role in enzyme activity and protein interactions. nih.gov The ε-amino group on its side chain is a key site for chemical modifications and interactions. Studies on proteolytic enzymes like trypsin and Lys-N show that they can cleave at lysine residues, though this cleavage can be hindered if the lysine is modified with bulky chemical groups. msbioworks.com

The interaction between the ε-amino group of lysine and other molecules, such as 18-crown-6 (B118740) ether, has been well-documented, demonstrating strong, non-covalent binding through hydrogen bonds. openaccesspub.org In the context of peptide inhibitors, the charge and structure of the lysine side chain are critical. For example, in triplex-forming peptide nucleic acids, conjugating lysine enhances the binding affinity to dsDNA and dsRNA, with the cationic character of lysine being a significant factor. acs.org This suggests that the lysine component of N-Benzyloxycarbonyl-L-lysinyl-L-proline contributes significantly to its binding potential with target enzymes, likely through electrostatic interactions within the enzyme's active site.

Structure-activity relationship (SAR) studies are essential for optimizing enzyme inhibitors. A study on tripeptidomimics designed as angiotensin-converting enzyme (ACE) inhibitors compared derivatives of Lysyl-Proline and Ornithyl-Proline. nih.gov Ornithine is structurally similar to lysine, differing by one methylene (B1212753) group in its side chain. The study found that the shorter C3 side chain of ornithine was better suited for inhibiting ACE compared to the C4 side chain of lysine when placed at the P1' position of the inhibitor. nih.gov This indicates that the specific geometry and length of the amino acid side chain at this position are critical for effective binding and inhibition. This type of SAR analysis, which fine-tunes the peptide structure by modifying amino acid residues, is fundamental to rational drug design and highlights the importance of the specific Lysyl-Proline linkage in N-Benzyloxycarbonyl-L-lysinyl-L-proline for its potential enzyme-inhibiting properties.

Role in the Design and Development of Peptidomimetics for Enzyme Targeting

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as stability and bioavailability. The compound N-Benzyloxycarbonyl-L-lysinyl-L-proline and its structural motifs are highly relevant in the design of peptidomimetics for enzyme targeting.

The proline ring provides conformational constraint, which is a desirable feature in inhibitor design as it can lock the molecule into a bioactive conformation. mdpi.com The Lysyl-Proline dipeptide sequence is a known component of ACE inhibitors, as seen with Lisinopril. nih.gov The N-terminal benzyloxycarbonyl group is a classic feature in many potent synthetic enzyme inhibitors, effectively exploring hydrophobic pockets in enzyme active sites. jst.go.jpnih.govnih.gov Therefore, N-Benzyloxycarbonyl-L-lysinyl-L-proline serves as a valuable scaffold or lead compound. Researchers can systematically modify its structure—for instance, by altering the lysine side chain, substituting the proline ring, or replacing the benzyloxycarbonyl group—to develop novel peptidomimetics with high affinity and selectivity for target enzymes like ACE, prolidase, or prolyl endopeptidase. nih.govnih.govtcichemicals.com

Based on a comprehensive review of available scientific literature, there are no research findings on the use of the specific chemical compound N-Benzyloxycarbonyl-L-lysinyl-L-proline as a biochemical probe for elucidating enzymatic pathways and mechanisms.

Extensive searches for enzyme interaction studies or any biochemical applications related to this particular dipeptide have not yielded any relevant data. The existing research literature focuses on the individual components or derivatives, such as N-Benzyloxycarbonyl-L-proline and Nα-benzyloxycarbonyl-L-lysine, but not on the combined entity specified.

Therefore, an article on the biochemical roles and enzyme interaction studies of N-Benzyloxycarbonyl-L-lysinyl-L-proline, as outlined in the request, cannot be generated due to the absence of scientific data on this subject.

Derivatives, Analogues, and Modified Forms of N Benzyloxycarbonyl L Lysinyl L Proline

Design and Synthesis of L-Lysine and L-Proline Analogues within the Dipeptide Framework

The modification of the core L-lysine and L-proline residues within the dipeptide structure is a key strategy for influencing its biological activity and conformational behavior.

Incorporation of Non-Natural Amino Acids and Aza-Amino Acids to Modify Backbone Structure

The substitution of natural amino acids with non-proteinogenic counterparts is a powerful tool for enhancing peptide stability and modulating biological function. nih.gov Non-natural amino acids can be used to increase the activity, selectivity, and plasma stability of peptides, making them more resistant to enzymatic degradation. pepdd.com

A significant modification is the introduction of aza-amino acids, where the α-carbon of an amino acid is replaced by a nitrogen atom. proquest.comkirj.ee This substitution creates an azapeptide, a type of peptidomimetic with distinct stereoelectronic properties and increased resistance to proteolysis. proquest.comkirj.ee Aza-amino acids can induce specific secondary structures, such as β-turns, and have been used to create hyperstable collagen-mimicking peptides. proquest.comnih.gov The presence of the aza-amino acid can destabilize β-hairpin formations in peptides. nih.gov The synthesis of azapeptides often requires modifications to standard solid-phase peptide synthesis (SPPS) protocols due to the different chemical and stereochemical properties of aza-amino acids. kirj.ee

The incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, is another strategy to increase the stability of peptides. kirj.ee For instance, the substitution of L-lysine with its D-isomer in certain peptides has been shown to increase their half-life while maintaining antimicrobial activity. nih.gov

Pseudoproline Derivatives and their Influence on Peptide Aggregation and Conformational Stability

Pseudoproline dipeptides are synthetically derived from serine, threonine, or cysteine residues and are reversibly protected as oxazolidine (B1195125) or thiazolidine (B150603) rings. chempep.comwikipedia.org These cyclic structures mimic the conformational properties of proline and are introduced into peptide sequences to minimize aggregation during solid-phase peptide synthesis (SPPS). chempep.comwikipedia.org

The primary function of pseudoproline dipeptides is to disrupt the formation of β-sheet aggregates, which can lead to incomplete coupling reactions and reduced yields in peptide synthesis. chempep.com The oxazolidine or thiazolidine ring introduces a "kink" in the peptide backbone, similar to proline, which favors the formation of a cis-amide bond over the trans-amide bond. chempep.comwikipedia.org This disruption of the regular backbone conformation prevents the interchain hydrogen bonding that is responsible for β-sheet formation and subsequent aggregation. chempep.compeptide.com

The enhanced solvation of the growing peptide chain due to the presence of pseudoprolines improves the accessibility of reactive sites, leading to more efficient coupling and deprotection reactions. chempep.com This is particularly advantageous for the synthesis of hydrophobic or aggregation-prone peptide sequences. chempep.com For example, the synthesis of the highly amyloidogenic 37-residue human Amylin was successfully achieved using pseudoproline dipeptides, whereas standard Fmoc amino acid synthesis yielded only trace amounts of the desired product. nih.gov

While highly effective, the use of pseudoproline derivatives requires careful consideration, as they can lead to unexpected byproducts under certain conditions, such as elevated temperature and pressure in flow peptide chemistry. researchgate.net

Exploration of Other Modified Proline and Lysine (B10760008) Derivatives

A variety of other modified proline and lysine derivatives have been synthesized and incorporated into dipeptides to explore their effects on structure and function.

Modified Proline Derivatives: Proline's unique cyclic structure makes it a target for various modifications to constrain peptide conformation. Derivatives such as 4-hydroxyproline, 4-fluoroproline, and α-methyl-proline have been used to study and influence peptide and protein structure. researchgate.net A method known as "proline editing" allows for the synthesis of peptides with stereospecifically modified proline residues. nih.govcapes.gov.br This technique involves incorporating hydroxyproline (B1673980) into a peptide and then chemically modifying the hydroxyl group to create a diverse range of 4-substituted prolines. nih.govcapes.gov.br

Modified Lysine Derivatives: Lysine and its non-proteinogenic homologues, such as ornithine, 2,3-diaminopropionic acid (Dpr), and 2,4-diaminobutyric acid (Dab), have been studied for their roles in peptide synthesis and function. nih.gov While lysine is readily incorporated into peptides, its shorter homologues can undergo rapid cyclization, which can block peptide synthesis. nih.gov However, Dpr can be effectively incorporated into peptides and can even replace or augment lysine residues in certain contexts. nih.govacs.org The production of D-lysine from L-lysine has also been achieved through enzymatic processes, providing another avenue for creating modified peptides with enhanced stability. mdpi.com

| Derivative Type | Example | Key Feature | Impact on Dipeptide Framework |

| Aza-Amino Acid | Aza-glycine, Aza-valine | Replacement of α-carbon with nitrogen. proquest.comkirj.ee | Induces turn-like structures, increases proteolytic resistance. proquest.comkirj.eenih.gov |

| Pseudoproline | Oxazolidine/Thiazolidine from Ser/Thr/Cys | Mimics proline's kinked conformation. chempep.comwikipedia.org | Disrupts β-sheet aggregation, improves solubility and synthesis yield. chempep.compeptide.com |

| Modified Proline | 4-hydroxy-L-proline, 4-fluoro-L-proline | Substitution on the proline ring. researchgate.net | Alters conformational preferences and potential for hydrogen bonding. |

| Lysine Homologue | 2,3-diaminopropionic acid (Dpr) | Shorter side chain than lysine. nih.gov | Can be incorporated into peptides, offering alternative side chain functionality. nih.govacs.org |

Functionalization Strategies for Enhanced Biochemical Research Probes

The strategic attachment of functional groups to the N-Benzyloxycarbonyl-L-lysinyl-L-proline dipeptide transforms it into a powerful tool for biochemical research.

Attachment of Fluorescent or Isotopic Labels for Analytical and Mechanistic Studies

The introduction of fluorescent labels is a common strategy for studying the interactions and localization of peptides. Environment-sensitive fluorophores are particularly valuable as they can report on changes in the local microenvironment, such as those that occur during peptide-membrane binding or conformational changes. mdpi.com Luciferin and its analogues are examples of such probes that exhibit changes in their fluorescence emission spectra in response to solvent polarity. mdpi.com

Isotopic labeling, where atoms in the peptide are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N), is a crucial technique for nuclear magnetic resonance (NMR) spectroscopy studies. NMR can provide detailed information about the three-dimensional structure and dynamics of peptides in solution. nih.gov The "proline editing" method can be used to introduce handles for heteronuclear NMR, such as ¹⁹F or ⁷⁷Se, by creating appropriately substituted proline derivatives. nih.govcapes.gov.br

Conjugation Strategies for Biophysical and Intermolecular Interaction Investigations

Bioconjugation reactions are employed to attach various molecules, such as drugs or biophysical probes, to peptides and proteins. mdpi.com The lysine side chain, with its primary amine, is a common target for such modifications. A variety of reagents can be used to label lysine residues, although achieving site-selectivity can be challenging due to the high abundance of lysine on protein surfaces. nih.gov

Proximity-induced conjugation is a more advanced strategy that uses an affinity element, such as a peptide or small molecule, to direct a reactive group to a specific site on a target protein. This approach increases the local concentration of the reactive species, enabling site-specific modification. For example, dipeptides containing negatively charged residues like aspartic acid have been used to improve the affinity for and conjugation to specific lysine residues on antibodies. nih.gov These strategies are critical for developing tools to study intermolecular interactions and for the construction of complex biomolecules like antibody-drug conjugates. nih.govresearchgate.net

| Functionalization Strategy | Probe/Label | Application | Research Finding |

| Fluorescent Labeling | Luciferin analogues | Monitoring peptide-membrane interactions and conformational changes. mdpi.com | Luciferin-labeled peptides show a blue shift in their fluorescence emission in less polar environments. mdpi.com |

| Isotopic Labeling | ¹⁹F, ¹⁵N | Detailed structural and dynamic studies by NMR spectroscopy. nih.govnih.gov | Aza-amino acid incorporation was shown to destabilize β-hairpin structures in a model peptide, as determined by NMR. nih.gov |

| Bioconjugation | Affinity peptides with reactive groups | Site-specific modification of proteins for biophysical studies. nih.gov | Dipeptides with acidic residues can direct conjugation to specific lysine residues on antibodies. nih.gov |

Correlation of Chemical Modifications with Changes in Conformational Preferences and Biochemical Activity

The biochemical function of peptides is intrinsically linked to their three-dimensional structure. For dipeptides containing proline, such as N-Benzyloxycarbonyl-L-lysinyl-L-proline, this relationship is particularly complex due to the unique conformational properties of the proline residue. Chemical modifications to the peptide backbone or side chains can induce significant shifts in conformational equilibria, which in turn dictate the molecule's ability to interact with biological targets. The key conformational features of proline-containing peptides are the cis-trans isomerization of the Xaa-Pro peptide bond and the puckering of the pyrrolidine (B122466) ring. acs.orgnih.govnih.gov

Systematic modifications of the N-Benzyloxycarbonyl-L-lysinyl-L-proline structure provide a powerful tool to probe how specific chemical changes correlate with these conformational preferences and, consequently, alter biochemical activity.

Influence of Proline Ring Modifications on Conformational Preference

Modifications directly on the proline ring are a potent method for controlling the local peptide conformation. By introducing substituents, it is possible to sterically or stereoelectronically favor a specific ring pucker, which in turn can bias the equilibrium of the preceding Lys-Pro peptide bond toward either the cis or trans state. nih.gov

Substitution at the 4-position: The stereochemistry and electronic nature of a substituent at the C4 position of the proline ring significantly influence both the ring pucker and the cis/trans isomer ratio. Studies on 4-substituted prolines have shown that placing an electron-withdrawing group, such as fluorine, at the (4R) position—creating (4R)-fluoroproline—stabilizes an exo ring pucker. nih.govbeilstein-journals.org This exo pucker, in turn, promotes a trans conformation of the preceding peptide bond. nih.gov Conversely, a (4S) substitution tends to favor the endo pucker. beilstein-journals.org This principle allows for the "tuning" of the peptide backbone conformation. nih.gov

Substitution at the 5-position: Introducing bulky substituents can create a strong conformational lock. For example, replacing proline with 5,5-dimethylproline (Dmp) effectively forces the preceding peptide bond into a cis conformation due to steric hindrance that destabilizes the trans isomer. iris-biotech.de

These targeted modifications provide a predictable means of controlling the conformational landscape of the dipeptide, which is a crucial first step in structure-based drug design.

| Modification to Proline Ring | Predominant Ring Pucker | Predominant Lys-Pro Amide Bond Conformation | Rationale |

| Unmodified Proline | No strong preference | Equilibrium mixture of cis and trans | Small energy difference between conformers. |

| (4R)-Fluoroproline | C4-exo | trans | The electron-withdrawing substituent stabilizes the exo pucker, which favors the trans amide bond. nih.govbeilstein-journals.org |

| 5,5-Dimethylproline | N/A | cis | Steric hindrance from the gem-dimethyl groups destabilizes the trans conformation. iris-biotech.de |

Correlation of Modifications with Biochemical Activity

The conformational state of the Lys-Pro motif is critical for its recognition by and interaction with biological macromolecules, such as enzymes or receptors. Therefore, modifications that alter conformation can profoundly impact biochemical activity.

A key example of relevant biochemical activity is the enzymatic hydrolysis of the dipeptide. Xaa-Pro dipeptidases (prolidases) are enzymes that specifically catalyze the cleavage of the peptide bond in Xaa-Pro dipeptides. mdpi.com Research on a novel prolidase from Aspergillus phoenicis revealed that the enzyme has a distinct substrate preference, readily cleaving Lys-Pro while showing less activity towards Ala-Pro or Gly-Pro. mdpi.com This specificity implies that the enzyme's active site is structurally optimized to recognize the lysine side chain in the context of the proline-dipeptide structure.

Any chemical modification to the N-Benzyloxycarbonyl-L-lysinyl-L-proline scaffold would be expected to alter its susceptibility to such enzymatic cleavage:

Modifications Locking a trans Conformation: Introducing a (4R)-fluoroproline to bias the conformation towards trans could either enhance or inhibit cleavage, depending on whether the enzyme's active site prefers to bind the trans or cis isomer.

Modifications Locking a cis Conformation: Using 5,5-dimethylproline to lock the cis conformation would similarly modulate the rate of hydrolysis. If the enzyme requires a trans substrate, activity would be abolished.

Lysine Side-Chain Modifications: Altering the length, charge, or hydrophobicity of the lysine side chain (e.g., through acylation or substitution of the ε-amino group) would directly impact the specific interactions required for substrate binding in the enzyme's active site, likely altering the binding affinity and rate of catalysis. mdpi.com

Furthermore, the role of Lys-Pro containing peptides as inhibitors of protein-protein interactions has been explored. A structure-activity relationship study of a cyclic peptide containing a Lys-Pro-Glu sequence, H-c[Lys-Pro-Glu]-Arg-OH, found it to be a potent inhibitor of the interaction between Vascular Endothelial Growth Factor (VEGF) and its receptor, Neuropilin-1 (NRP-1). nih.gov The study demonstrated that the inhibitory activity was highly dependent on the ring size of the cyclic peptide and the stereochemistry of the constituent amino acids, underscoring that a precise three-dimensional conformation is essential for potent biochemical activity. nih.gov

| Compound/Modification | Target/Assay | Key Finding | Implication |

| Lys-Pro | Xaa-Pro Dipeptidase from A. phoenicis | Preferred substrate over Gly-Pro and Ala-Pro. mdpi.com | The enzyme active site specifically recognizes the Lys-Pro structure. |

| H-c[Lys-Pro-Glu]-Arg-OH | VEGF / NRP-1 Binding Inhibition | Potent inhibitor (IC₅₀ = 0.18 µM). nih.gov | The specific conformation of the Lys-Pro containing macrocycle is crucial for activity. |

| Analogues of H-c[Lys-Pro-Glu]-Arg-OH | VEGF / NRP-1 Binding Inhibition | Changes in ring size or amino acid configuration drastically reduced inhibitory effect. nih.gov | Demonstrates a tight structure-activity relationship where conformation is paramount. |

Advanced Research Applications and Future Directions

Application in Peptide and Protein Engineering for Novel Functional Constructs

The engineering of peptides and proteins with novel functions is a cornerstone of modern biotechnology and pharmaceutical development. In this context, N-Benzyloxycarbonyl-L-lysinyl-L-proline and its constituent protected amino acids, N-Benzyloxycarbonyl-L-lysine and N-Benzyloxycarbonyl-L-proline, serve as critical building blocks for the precise chemical synthesis of complex peptidic structures.

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine-protecting group in peptide synthesis. nbinno.com It prevents the highly reactive amino group of lysine (B10760008) and the secondary amine of proline from participating in unwanted side reactions during the controlled, stepwise assembly of a peptide chain. nbinno.com This level of control is paramount for creating peptides with a specific, predetermined sequence, which in turn dictates their three-dimensional structure and, ultimately, their function. The high purity of these protected amino acid precursors, often exceeding 98.5%, is essential to ensure the fidelity of the synthesized peptide and avoid the introduction of impurities that could compromise biological activity or lead to off-target effects. nbinno.com

Research into the synthesis of complex polypeptides has demonstrated the utility of orthogonally protected amino acids, such as Nε-Fmoc-l-Lysine N-carboxy anhydride (B1165640) (NCA), for creating branched and block copolypeptides. nih.govresearchgate.net The Fmoc (9-fluorenylmethyloxycarbonyl) group, like the Cbz group, allows for selective deprotection and subsequent chain elongation from the lysine side chain, enabling the construction of intricate, non-linear peptide architectures. nih.govresearchgate.net Similarly, the Cbz group on the lysine residue of N-Benzyloxycarbonyl-L-lysinyl-L-proline can be selectively removed to allow for the attachment of other molecules, such as polyethylene (B3416737) glycol (PEG) for improved pharmacokinetic profiles, fluorescent probes for imaging, or cytotoxic agents for targeted drug delivery.

The proline residue imparts a unique conformational rigidity to the peptide backbone, often inducing β-turns or polyproline helices. This structural constraint is a powerful tool in peptide design, as it can be used to stabilize specific secondary structures that are essential for biological activity. For example, proline-rich antimicrobial peptides (PrAMPs) are known to adopt specific conformations that are critical for their mechanism of action. nih.gov By incorporating N-Benzyloxycarbonyl-L-lysinyl-L-proline into a peptide sequence, researchers can introduce a stable structural kink while presenting a reactive handle (the deprotected lysine amine) for further functionalization, thereby creating novel constructs with tailored properties.

The slow rate of peptide bond formation involving proline and other N-alkylamino acids is a known phenomenon in protein translation. researchgate.net This kinetic aspect is also relevant in chemical peptide synthesis and can be exploited to control the folding and assembly of synthetic peptides. The presence of the Cbz-protected proline can influence the kinetics of peptide folding and aggregation, providing another layer of control in the engineering of functional peptide-based materials.

Development of Advanced Analytical and Spectroscopic Tools for Dipeptide Characterization

The precise characterization of synthetic peptides is crucial for understanding their structure-activity relationships. A variety of advanced analytical and spectroscopic techniques are employed to elucidate the molecular structure and conformation of dipeptides like N-Benzyloxycarbonyl-L-lysinyl-L-proline.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules in the solid state. A study on a similar dipeptide, the methyl ester of N-benzyloxycarbonyl-L-prolyl-D-alanine (N-Z-L-Pro-D-Ala-OMe), provides a template for the type of detailed structural information that can be obtained. nih.gov The analysis of this compound revealed the precise bond angles, bond lengths, and the conformation of the urethane (B1682113) and peptide bonds, as well as the pucker of the pyrrolidine (B122466) ring. nih.gov Such data is invaluable for understanding the conformational preferences of the dipeptide and for validating computational models.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a (Å) | 5.005 (5) |

| b (Å) | 17.690 (9) |

| c (Å) | 18.70 (1) |

| Urethane Bond (ω0) | cis [6.0 (3)°] |

| Peptide Bond (ω1) | trans [170.8 (2)°] |

| φ1 | -88.0 (3)° |

| ψ1 | 151.3 (2)° |

| Data from the crystallographic study of N-Z-L-Pro-D-Ala-OMe, a structurally similar dipeptide. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the characterization of dipeptides in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques can be used to confirm the chemical structure and provide insights into the solution-state conformation and dynamics of N-Benzyloxycarbonyl-L-lysinyl-L-proline. For proline-containing peptides, NMR is particularly useful for studying the cis-trans isomerization of the Xaa-Pro peptide bond, a process that is often slow on the NMR timescale and can have significant biological implications. thieme-connect.de

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is routinely used to determine the molecular weight of the dipeptide and to confirm its purity. High-resolution mass spectrometry can provide the exact mass, which aids in confirming the elemental composition.

Other analytical techniques that can be applied to the characterization of this dipeptide and its derivatives include:

Fourier-Transform Infrared (FT-IR) Spectroscopy : To identify characteristic vibrational frequencies of the functional groups present, such as the amide and carbamate (B1207046) carbonyls. researchgate.net

Specific Optical Rotation : To confirm the chirality of the molecule. thermofisher.comtcichemicals.com

The development of new analytical methods, including novel NMR pulse sequences and more sensitive mass spectrometry techniques, will continue to enhance our ability to characterize complex dipeptides and their assemblies in ever greater detail.

Theoretical and Computational Advances in Dipeptide Modeling and Simulation

Theoretical and computational methods, particularly molecular dynamics (MD) simulations, have become increasingly powerful tools for investigating the structure, dynamics, and interactions of peptides at an atomic level. These approaches offer insights that can be difficult to obtain through experimental methods alone and can guide the design of new functional molecules.

MD simulations of proline-containing peptides have been used to study the conformational landscape of the pyrrolidine ring and the dynamics of cis-trans isomerization. unimi.it A key challenge in the simulation of such systems is the accuracy of the underlying force fields. Recent research has focused on optimizing force field parameters to better reproduce experimental data, such as NMR J-couplings and spin-lattice relaxation times (T1). nih.gov This involves adjusting parameters to match not only the average structural properties but also the timescales of molecular motions, leading to more realistic simulations of peptide dynamics. nih.gov

For a dipeptide like N-Benzyloxycarbonyl-L-lysinyl-L-proline, MD simulations can be used to:

Explore the conformational preferences of the dipeptide in different solvent environments.

Investigate the interaction of the dipeptide with other molecules, such as proteins or nucleic acids.

Study the influence of the Cbz protecting group on the conformation and dynamics of the dipeptide.

Predict the effects of incorporating this dipeptide into a larger peptide sequence.

Simulations of lysine-based peptide dendrimers have also provided valuable insights into the behavior of complex peptide architectures in solution. nih.govresearchgate.netresearchgate.net These studies have examined the size, shape, and internal density of the dendrimers, as well as their ability to encapsulate guest molecules. nih.govresearchgate.net The computational approaches developed for these systems are directly applicable to the study of functional constructs derived from N-Benzyloxycarbonyl-L-lysinyl-L-proline.

The continued development of more accurate force fields, enhanced sampling algorithms, and the increasing power of high-performance computing will enable even more sophisticated and predictive simulations of dipeptides and their derivatives. This will undoubtedly accelerate the rational design of novel peptide-based materials and therapeutics.

Emerging Research Areas for N-Benzyloxycarbonyl-L-lysinyl-L-proline as a Scaffold in Chemical Biology

In chemical biology, a scaffold is a core molecular structure upon which diverse functional groups can be appended to create a library of new molecules with specific biological activities. The rigid, chiral structure of the proline ring makes it an excellent scaffold for the synthesis of a wide range of functionalized molecules. tcichemicals.comnih.govresearchgate.net

L-proline has been successfully used as a scaffold for the synthesis of novel enantiopure neonicotinoid analogs with potent insecticidal activity. nih.gov In this work, the proline core was functionalized to create a new class of chiral insecticides. nih.gov This demonstrates the potential of using the proline framework to generate structurally diverse and biologically active compounds.

N-Benzyloxycarbonyl-L-lysinyl-L-proline itself presents an attractive scaffold for several reasons:

Orthogonal Functionalization : The Cbz-protected amine on the lysine side chain and the carboxylic acid of the proline can be deprotected and functionalized under different conditions, allowing for the controlled, stepwise addition of different molecular entities.

Chirality : The inherent chirality of both the lysine and proline residues can be used to control the stereochemistry of subsequent reactions and to create enantiomerically pure products.

Structural Definition : The proline ring provides a degree of conformational rigidity, which can help to pre-organize the appended functional groups in a specific spatial orientation.

Emerging research areas where N-Benzyloxycarbonyl-L-lysinyl-L-proline could be employed as a scaffold include:

Development of Novel Enzyme Inhibitors : The dipeptide could be used as a starting point for the design of inhibitors targeting proteases or other enzymes that recognize proline-containing substrates. The inhibitory activity of N-Benzyloxycarbonyl-L-proline against prolidase provides a proof-of-concept for this approach. nbinno.comthermofisher.comchemicalbook.com

Synthesis of Peptide Mimetics : The scaffold could be modified to create non-peptidic structures that mimic the conformation and biological activity of natural peptides but with improved stability and bioavailability.

Construction of Multivalent Ligands : The orthogonal handles on the scaffold could be used to attach multiple copies of a binding motif, leading to ligands with enhanced avidity for their biological targets. mdpi.com

Probes for Chemical Biology : The scaffold could be functionalized with reporter groups, such as fluorophores or affinity tags, to create probes for studying biological processes in vitro and in vivo.

As the tools of synthetic chemistry and chemical biology continue to advance, the use of well-defined, multifunctional scaffolds like N-Benzyloxycarbonyl-L-lysinyl-L-proline is likely to become increasingly important for the discovery of new bioactive molecules and the exploration of complex biological systems.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-Benzyloxycarbonyl-L-lysinyl-L-proline, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves coupling L-lysine and L-proline using benzyloxycarbonyl (Cbz) as a protecting group. A validated protocol involves dissolving L-proline in 0.5 M sodium bicarbonate, followed by dropwise addition of benzyloxycarbonyl chloride under cooled conditions. Stirring for 24 hours at room temperature ensures complete reaction. Post-synthesis, purity (>95%) is achieved via ether extraction and recrystallization from ethanol/water mixtures . Adjusting pH to 8–9 during the reaction minimizes side products like diastereomers.

Q. Which analytical techniques are most reliable for characterizing N-Benzyloxycarbonyl-L-lysinyl-L-proline?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding (e.g., C=O⋯H-N interactions in the peptide backbone) .

- NMR spectroscopy : ¹H and ¹³C NMR identify chemical shifts for the Cbz group (δ ~5.1 ppm for benzyl CH₂) and proline ring protons (δ ~3.5–4.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection at 220 nm assess purity, using acetonitrile/water gradients (80:20 to 50:50 v/v) .

Q. How does N-Benzyloxycarbonyl-L-lysinyl-L-proline function as a protecting group in peptide synthesis?

- Methodological Answer : The Cbz group protects the α-amine of lysine, enabling selective coupling at the proline carboxyl group. It is stable under acidic conditions (e.g., TFA) but removable via hydrogenolysis (H₂/Pd-C) or strong acids (HBr in acetic acid). Compatibility with Fmoc/t-Bu strategies allows sequential deprotection in multi-step syntheses .

Advanced Research Questions

Q. How can solubility challenges of N-Benzyloxycarbonyl-L-lysinyl-L-proline in aqueous buffers be addressed for biophysical studies?

- Methodological Answer : Solubility is pH-dependent due to the compound’s zwitterionic nature. Below pH 3 (carboxyl protonation) or above pH 10 (amine deprotonation), solubility increases. For cell-based assays, co-solvents like DMSO (≤5% v/v) or PEG-400 improve dissolution without denaturing proteins. Dynamic light scattering (DLS) monitors aggregation .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using N-Benzyloxycarbonyl-L-lysinyl-L-proline?

- Methodological Answer : Racemization occurs at the lysine α-carbon during activation. To minimize:

- Use low-temperature coupling (0–4°C) with HOBt/DIC as activators.

- Employ pseudo-proline motifs (e.g., Pro-Gly) to reduce steric hindrance .

- Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol 70:30) .

Q. How do environmental factors (pH, temperature) affect the stability of N-Benzyloxycarbonyl-L-lysinyl-L-proline?

- Methodological Answer : Stability studies reveal:

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) for N-Benzyloxycarbonyl-L-lysinyl-L-proline be resolved?

- Methodological Answer : Discrepancies arise from dynamic conformational changes in solution (NMR) versus static crystal packing (X-ray). Use:

- VT-NMR (variable temperature) to observe rotamer populations.

- Molecular dynamics simulations (AMBER force field) to model solvent effects .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.